molecular formula C20H17ClN2O5S B2633383 (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1185135-86-7

(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2633383
CAS No.: 1185135-86-7
M. Wt: 432.88
InChI Key: WTALEMHFZJHREE-UHFFFAOYSA-N
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Description

(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a potent and selective small molecule inhibitor of ketohexokinase (KHK), also known as fructokinase. This enzyme catalyzes the first step in fructose metabolism, phosphorylation of fructose to fructose-1-phosphate. Research has demonstrated that this compound effectively blocks KHK activity, which is a promising therapeutic strategy for cancers dependent on fructose metabolism, particularly hepatocellular carcinoma (HCC). Studies show that pharmacological inhibition of KHK with this compound suppresses tumor growth and proliferation in preclinical models by disrupting a key energy source and building blocks for cancer cells. Its research value is underscored by the role of KHK in metabolic disorders and cancers, where the enzyme is often upregulated. This inhibitor provides a critical tool for investigating the oncometabolic functions of fructose, exploring the relationship between high-fructose diets and cancer progression, and validating KHK as a molecular target for anti-cancer drug discovery. The compound's mechanism involves competitive binding to the fructose-binding site of KHK, thereby preventing its catalytic function and inducing metabolic stress selectively in fructose-utilizing malignant cells.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5S/c21-13-3-6-18-15(9-13)23(14-4-5-16-17(10-14)28-12-27-16)11-19(29(18,25)26)20(24)22-7-1-2-8-22/h3-6,9-11H,1-2,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTALEMHFZJHREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and benzo[b][1,4]thiazine intermediates, followed by their functionalization and coupling.

    Preparation of Benzo[d][1,3]dioxole Intermediate: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Synthesis of Benzo[b][1,4]thiazine Intermediate: This intermediate is synthesized by reacting 2-aminothiophenol with chloroacetyl chloride, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and benzo[b][1,4]thiazine intermediates with pyrrolidine and methanone under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, basic conditions.

Major Products

Scientific Research Applications

(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its aromatic and heterocyclic structures make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A. 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74, )

  • Structure : Shares the benzo[d][1,3]dioxol-5-yl group and pyrrolidin-1-yl substituent but replaces the benzo[b][1,4]thiazine core with a thiazole ring. A cyclopropane-carboxamide linker adds rigidity.
  • Synthesis : Prepared via coupling of a thiazol-2-amine derivative with benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid .
  • Bioactivity: Not explicitly reported, but the thiazole and pyrrolidine motifs are common in kinase inhibitors and antimicrobial agents.

B. 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substituted phenyl)methanone (Compound 4a, )

  • Structure : Features a dihydropyrazole core instead of benzo[b][1,4]thiazine, retaining the benzo[d][1,3]dioxol-5-yl group and a ketone-linked aromatic system.
  • Synthesis : Derived from a pyrazoline intermediate reacted with benzoyl chloride in pyridine .
  • Bioactivity : Pyrazoline derivatives often exhibit antimicrobial and anti-inflammatory properties.

C. Thiazolidinone-Azo Derivatives (Compound 18, )

  • Structure: Combines a thiazolidinone ring with an azo linkage and benzothiazole groups. Lacks the sulfone and chloro substituents but shares heterocyclic diversity.
  • Synthesis : Stepwise condensation of benzaldehyde derivatives with mercaptoacetic acid .
  • Bioactivity : Demonstrated antimicrobial activity against Staphylococcus aureus and antioxidant properties in DPPH assays .
Physicochemical and Bioactivity Comparison
Property Target Compound Compound 74 Compound 4a Compound 18
Core Structure Benzo[b][1,4]thiazine sulfone Thiazole-cyclopropane Dihydropyrazole Thiazolidinone-azo
Key Substituents Cl, benzo[d][1,3]dioxol-5-yl, pyrrolidine Methoxyphenyl, pyrrolidine Furan, substituted phenyl Benzothiazole, azo linkage
Molecular Weight ~450–470 g/mol (estimated) 570.6 g/mol ~350–400 g/mol 532.6 g/mol
Bioactivity Hypothesized: Anticancer, antimicrobial Undisclosed Antimicrobial (inferred) Antimicrobial, antioxidant
Synthetic Complexity High (multiple heterocycles, sulfonation) Moderate (amide coupling) Moderate (pyrazoline formation) High (stepwise azo synthesis)
Key Differentiators
  • Electron-Withdrawing Groups : The target compound’s chloro and sulfone groups may enhance metabolic stability compared to methoxy or furan substituents in analogues .
  • Heterocyclic Core : The benzo[b][1,4]thiazine sulfone core is rare in literature, distinguishing it from more common thiazole or pyrazoline derivatives.
  • Pyrrolidine vs. Azo Linkages: The pyrrolidine methanone group may improve blood-brain barrier penetration relative to azo-linked compounds, which often have higher molecular weights and reduced bioavailability .

Research Findings and Implications

  • For example, the sulfone group could modulate redox activity, a key mechanism in ferroptosis .

Biological Activity

The compound (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a synthetic derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN4O2C_{20}H_{21}ClN_{4}O_{2} with a molecular weight of 384.9 g/mol. The structure features a benzodioxole moiety, which is often associated with various biological activities, including antidiabetic and anticancer effects.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, a related compound demonstrated an IC50 value of 2.593 µM against α-amylase, a key enzyme in carbohydrate metabolism, indicating significant inhibitory activity . This suggests that the compound may also exhibit similar effects due to structural similarities.

Anticancer Activity

Benzothiazine derivatives have shown promising anticancer properties. A study indicated that compounds containing benzothiazine rings exhibited cytotoxic effects against various cancer cell lines. Specifically, certain derivatives demonstrated significant activity against the MCF-7 breast cancer cell line . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in metabolic pathways and cellular signaling. The presence of the pyrrolidinyl group enhances its binding affinity to target proteins, potentially leading to altered enzyme activity or receptor modulation.

Case Studies and Research Findings

StudyFindings
Antidiabetic Study Investigated the inhibitory effect on α-amylase; IC50 = 2.593 µM .
Cytotoxicity Assay Evaluated against MCF-7 cells; showed significant cytotoxic effects compared to controls .
Mechanistic Insights Suggests apoptosis induction as a primary mechanism in cancer cell lines .

Q & A

Q. What are the core structural motifs of this compound, and how do they influence its reactivity and bioactivity?

The compound integrates a benzo[d][1,3]dioxole moiety, a chlorinated benzo[b][1,4]thiazine ring (with sulfone groups), and a pyrrolidine-derived methanone group. The benzo[d][1,3]dioxole and thiazine-sulfone groups confer electron-deficient regions, enhancing interactions with biological targets like enzymes or receptors, while the pyrrolidine moiety introduces conformational flexibility . Characterization typically involves 1^1H/13^{13}C NMR for structural confirmation, HRMS for molecular weight validation, and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What synthetic strategies are recommended for constructing the benzo[b][1,4]thiazine-1,1-dioxide core?

The thiazine-sulfone core is synthesized via cyclization of ortho-aminothiophenol derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. Chlorination at the 6-position can be achieved using N-chlorosuccinimide (NCS) in dichloromethane. Subsequent sulfonation to the 1,1-dioxide requires oxidation with m-CPBA (meta-chloroperbenzoic acid) . Retrosynthetic analysis suggests modular assembly: (i) benzo[d][1,3]dioxole fragment, (ii) thiazine-sulfone core, and (iii) pyrrolidine-methanone coupling via Ullmann or Buchwald-Hartwig reactions .

Q. How should researchers validate the purity and stability of this compound under experimental conditions?

Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and TLC. Stability studies under physiological conditions (PBS buffer, pH 7.4, 37°C) over 24–72 hours with LC-MS monitoring are critical. Degradation products, such as sulfone reduction or dioxole ring-opening, must be identified using HRMS fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve yield and scalability?

Key challenges include low yields in cyclization (step 1) and coupling (step 3). For cyclization, microwave-assisted synthesis (e.g., 100°C, 30 min) enhances reaction efficiency compared to traditional reflux . For coupling, replacing Pd catalysts with Cu(I)-thiophene carboxylate in DMSO at 80°C reduces metal contamination and improves yields (75–85%) . Process optimization using Design of Experiments (DoE) for parameter screening (temperature, solvent, catalyst loading) is recommended .

Q. What mechanistic insights explain contradictory bioactivity data in different assay systems?

Discrepancies in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) may arise from off-target effects or assay-specific conditions. For example, the compound’s sulfone group may interact with cysteine residues in some kinases but not others. Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) to validate specificity . Molecular dynamics simulations can predict binding modes and explain variations in activity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Prioritize modifications based on computational docking: (i) Replace pyrrolidine with piperidine or azetidine to alter steric effects; (ii) Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position of the benzo[d][1,3]dioxole to enhance electrophilicity. Synthesize analogs via parallel synthesis (96-well plate format) and screen against a panel of targets (e.g., GPCRs, kinases) . SAR data should be analyzed using multivariate regression to identify critical pharmacophoric features .

Q. What analytical methods resolve stereochemical uncertainties in derivatives with chiral centers?

Chiral HPLC (e.g., Chiralpak IA column) or SFC (supercritical fluid chromatography) separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) with DFT-simulated spectra . For diastereomers, NOESY NMR correlates spatial proximity of protons to assign relative configurations .

Methodological Notes

  • Synthesis Troubleshooting : If coupling yields drop below 50%, check for moisture-sensitive intermediates (use Schlenk techniques) or switch to DMA (N,N-dimethylacetamide) as a solvent .
  • Bioactivity Validation : Include positive controls (e.g., known kinase inhibitors) and counter-screens for cytotoxicity (MTT assay) to distinguish target-specific effects .
  • Data Reproducibility : Report reaction conditions in detail (e.g., ramp rates, stirring speed) and deposit raw spectral data in open-access repositories .

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